Fenthion sulfone is a highly stable, terminal oxidative metabolite of the broad-spectrum organophosphorus insecticide fenthion [1]. In both environmental matrices and biological systems, fenthion rapidly undergoes oxidation to form fenthion sulfoxide and subsequently fenthion sulfone [2]. Because global agricultural and food safety regulations mandate that maximum residue limits (MRLs) for fenthion be calculated as the sum of the parent compound and its oxidative metabolites, fenthion sulfone is primarily procured as a high-purity analytical reference standard. It is critical for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling accurate quantification of pesticide residues in crops, animal tissues, and environmental samples where the parent compound has already degraded [3].
Certified analytical reference standard for fenthion residue quantification in environmental, food, and forensic matrices
Defined oxidative sulfone metabolite with distinct chromatographic retention and biological inactivity vs. parent fenthion
Supports multi-residue LC-MS/MS and GC methods; essential for accurate metabolite differentiation in monitoring programs
Substituting the parent fenthion or the intermediate fenthion sulfoxide for fenthion sulfone in analytical workflows is scientifically invalid and leads to regulatory compliance failures [1]. The addition of the sulfone group drastically alters the molecule's physicochemical properties, reducing its lipophilicity (Log Kow 2.02) compared to the parent fenthion (Log Kow 4.04) [2]. This polarity shift completely changes its partitioning behavior during QuEChERS extraction and significantly advances its retention time in reverse-phase liquid chromatography. Furthermore, fenthion sulfone exhibits unique precursor-to-product ion transitions in mass spectrometry (m/z 311.0 → 125.0) that cannot be calibrated using parent standards (m/z 279.0 → 169.0) [3]. Consequently, laboratories must procure the exact fenthion sulfone standard to prevent false negatives and accurately quantify total fenthion exposure.
Log Kow and bioaccumulation mismatch: ~100-fold lower partition coefficient vs. parent fenthion leads to markedly different retention and environmental fate estimates
Toxicological profile divergence: fenthion sulfone is antiandrogen-negative, while parent fenthion acts as an androgen receptor antagonist; sulfoxide may interconvert
GC analytical interference: fenthion sulfoxide oxidizes to sulfone in the injection port, causing false-positive sulfone detection without a certified standard
The oxidation of fenthion to fenthion sulfone introduces a highly polar sulfonyl group, fundamentally changing its behavior in analytical separations. Fenthion sulfone exhibits a Log Kow of 2.02, which is two orders of magnitude less lipophilic than the parent fenthion (Log Kow 4.04) [1]. This drastic difference means fenthion sulfone elutes much earlier in standard reverse-phase LC columns and partitions differently during solvent extraction.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
| Target Compound Data | 2.02 |
| Comparator Or Baseline | Fenthion (4.04) |
| Quantified Difference | 2.02 log unit reduction in lipophilicity |
| Conditions | Standard octanol-water partitioning assay |
Procurement of the exact sulfone standard is mandatory to establish accurate retention time windows and extraction recovery rates in multi-residue chromatographic panels.
In ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), fenthion sulfone requires specific Multiple Reaction Monitoring (MRM) transitions for accurate quantification. Under positive electrospray ionization, fenthion sulfone yields a precursor ion of m/z 311.0 and a primary product ion of m/z 125.0 [1]. In contrast, the parent fenthion utilizes an m/z 279.0 → 169.0 transition.
| Evidence Dimension | ESI+ MRM Transitions |
| Target Compound Data | Precursor m/z 311.0 → Product m/z 125.0 |
| Comparator Or Baseline | Fenthion (Precursor m/z 279.0 → Product m/z 169.0) |
| Quantified Difference | +32 Da precursor mass shift and distinct fragmentation pathway |
| Conditions | Positive electrospray ionization (ESI+) UHPLC-MS/MS |
Using the exact reference standard ensures absolute analytical selectivity in complex matrices, eliminating cross-talk and enabling precise regulatory reporting.
Toxicological assessments demonstrate that fenthion sulfone is significantly more acutely toxic than its parent compound. In vivo studies in male rats establish an acute oral LD50 of 125 mg/kg for fenthion sulfone, compared to 220 mg/kg for unoxidized fenthion [1]. This increased toxicity underscores the regulatory requirement to monitor the sulfone metabolite.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | 125 mg/kg |
| Comparator Or Baseline | Fenthion (220 mg/kg) |
| Quantified Difference | 43% lower LD50 threshold (indicating higher acute toxicity) |
| Conditions | In vivo acute oral dosing in male rats |
Toxicological research and safety evaluations must utilize the sulfone standard to accurately model the true biological hazard of post-application fenthion residues.
Fenthion is highly transient in the environment, degrading rapidly with a half-life of 4 to 8 days in citrus crops [1]. As the parent compound depletes, it oxidizes into fenthion sulfoxide and subsequently accumulates as fenthion sulfone. Because the sulfone is a stable terminal residue, it represents a critical marker for historical pesticide application long after the parent fenthion has vanished.
| Evidence Dimension | Environmental Degradation and Accumulation |
| Target Compound Data | Accumulates as a persistent terminal oxidative residue |
| Comparator Or Baseline | Fenthion (Rapid degradation, t1/2 = 4-8 days) |
| Quantified Difference | Parent compound depletes while the sulfone metabolite persists and accumulates over time |
| Conditions | Field trials (citrus orchards) and photodegradation studies |
Environmental testing laboratories must procure the sulfone standard to prevent false-negative compliance results when screening aged or processed agricultural samples.
Because fenthion sulfone has a distinct Log Kow and unique MRM transitions (m/z 311.0 → 125.0), it is an indispensable standard for QuEChERS-based LC-MS/MS multi-residue panels [1]. It allows food safety laboratories to accurately quantify total fenthion equivalents in crops, ensuring compliance with international Maximum Residue Limits (MRLs).
Fenthion rapidly degrades in the environment, leaving fenthion sulfone as a persistent marker [2]. Environmental testing facilities use this standard to track historical pesticide runoff in soil and groundwater, where testing for the parent compound alone would yield false negatives.
Given its higher acute toxicity (LD50 125 mg/kg) compared to the parent fenthion, fenthion sulfone is utilized in in vitro and in vivo toxicological assays [3]. Researchers procure this compound to study the specific mechanisms of OP-induced AChE inhibition and to evaluate the efficacy of cholinesterase reactivators.
Acute Toxic